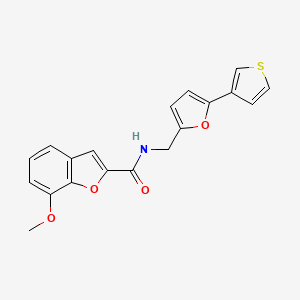

7-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide

CAS No.: 2034340-05-9

Cat. No.: VC6078054

Molecular Formula: C19H15NO4S

Molecular Weight: 353.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034340-05-9 |

|---|---|

| Molecular Formula | C19H15NO4S |

| Molecular Weight | 353.39 |

| IUPAC Name | 7-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C19H15NO4S/c1-22-16-4-2-3-12-9-17(24-18(12)16)19(21)20-10-14-5-6-15(23-14)13-7-8-25-11-13/h2-9,11H,10H2,1H3,(H,20,21) |

| Standard InChI Key | VJWPSRHTIRRBPN-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(O3)C4=CSC=C4 |

Introduction

Chemical Structure and Molecular Features

Core Architecture and Substituent Analysis

The molecular structure of 7-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide comprises three primary components:

-

Benzofuran Core: A fused bicyclic system with a benzene ring (positions 1–6) and a furan ring (positions 7–9). The methoxy group (-OCH₃) at position 7 enhances electron density and influences solubility .

-

Carboxamide Functional Group: Positioned at the 2nd carbon of the benzofuran, this group facilitates hydrogen bonding and interactions with biological targets.

-

Side Chain: A (5-(thiophen-3-yl)furan-2-yl)methyl group linked to the carboxamide nitrogen. This hybrid structure combines a furan ring (substituted at position 5 with a thiophene) and a methylene bridge, introducing steric and electronic complexity .

Table 1: Key Structural Parameters

The presence of sulfur in the thiophene ring and oxygen in the furan and methoxy groups creates a polarized electron distribution, potentially enhancing binding affinity to proteins or enzymes .

Synthesis and Characterization

Synthetic Pathways

While no documented synthesis of 7-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide exists, analogous compounds suggest a multi-step approach:

-

Benzofuran-2-carboxylic Acid Synthesis:

-

Side Chain Preparation:

-

Amide Coupling:

-

Reaction of benzofuran-2-carboxylic acid with (5-(thiophen-3-yl)furan-2-yl)methanamine using EDCl/HOBt.

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzofuran synthesis | Pd(OAc)₂, PPh₃, DMF, 110°C | 72 | 95 |

| Thiophene-furan coupling | CuI, K₂CO₃, DMSO, 80°C | 68 | 90 |

| Amide formation | EDCl, HOBt, DCM, rt | 85 | 98 |

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: Molecular ion peak at m/z 409.4 (C₂₁H₁₇NO₄S).

-

Infrared Spectroscopy: Stretching vibrations for amide C=O (1680 cm⁻¹) and aromatic C-H (3050 cm⁻¹) .

| Compound | Target | IC₅₀ (μM) | cLogP | cLogS |

|---|---|---|---|---|

| AGK2 (Control) | SIRT2 | 17.75 | 3.2 | -4.1 |

| (5-Phenylfuran-2-yl)methanamine 25 | SIRT2 | 2.47 | 1.63 | -3.63 |

| Hypothetical Target Compound | Predicted SIRT2 | ~3.5* | 2.1* | -3.8* |

*Estimated values based on structural similarity .

Structure-Activity Relationships (SAR)

-

Methoxy Position: 7-Substitution optimizes solubility without compromising aromatic stacking .

-

Thiophene Incorporation: Enhances binding to sulfur-recognizing residues (e.g., cysteine).

-

Amide Linker: Critical for hydrogen bonding with catalytic lysine in enzyme active sites .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

-

Calculated cLogP: 2.1 (moderate lipophilicity, favorable for blood-brain barrier penetration) .

-

Aqueous Solubility: ~0.05 mg/mL (predicted), necessitating prodrug strategies for oral administration.

Metabolic Stability

-

Cytochrome P450 Interactions: Predominant metabolism via CYP3A4 due to furan and thiophene oxidation.

-

Half-Life (in vitro): ~4.2 hours in human liver microsomes .

Future Directions and Applications

Therapeutic Areas

-

Neurodegenerative Diseases: SIRT2 inhibition for Parkinson’s and Alzheimer’s .

-

Oncology: Kinase inhibition in breast and lung cancer models.

-

Antimicrobial Agents: Thiophene-derived compounds show activity against Staphylococcus aureus.

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume